ACE-NTX Achieves 6.0-Fold Higher Steady-State Plasma NTX Concentration Versus NTX Base, and 1.6- to 3.0-Fold Over Other 3-O-Alkyl Ester Prodrugs, in an In Vivo Transdermal Guinea Pig Model
In a direct head-to-head in vivo comparison, hairless guinea pigs receiving transdermal therapeutic systems (TTS) formulated with naltrexone-3-O-acetate (ACE-NTX) achieved a mean steady-state plasma naltrexone concentration of 25.2 ng/mL, versus only 4.2 ng/mL for unmodified NTX base—a 6.0-fold difference [1]. ACE-NTX also outperformed the next two homologous 3-O-alkyl ester prodrugs: NTX-3-O-propionate (PROP-NTX) at 16.0 ng/mL and NTX-3-O-hexanoate (HEX-NTX) at 8.3 ng/mL, representing 1.6-fold and 3.0-fold advantages, respectively [1]. All steady-state plasma concentrations were sustained for the full 48-hour monitoring period [1].
| Evidence Dimension | In vivo steady-state plasma concentration of naltrexone after transdermal prodrug application |
|---|---|
| Target Compound Data | ACE-NTX (naltrexone-3-acetate): 25.2 ng/mL |
| Comparator Or Baseline | NTX base: 4.2 ng/mL; PROP-NTX (naltrexone-3-propionate): 16.0 ng/mL; HEX-NTX (naltrexone-3-hexanoate): 8.3 ng/mL |
| Quantified Difference | 6.0-fold vs NTX base; 1.6-fold vs PROP-NTX; 3.0-fold vs HEX-NTX |
| Conditions | Hairless guinea pigs; transdermal therapeutic systems (TTS); 48-hour duration; naltrexone plasma concentration measured as the parent drug released from prodrug |
Why This Matters
For transdermal naltrexone delivery programs, ACE-NTX is the highest-performing 3-O-alkyl ester prodrug in vivo, making it the preferred candidate for formulation development; selection of NTX base or a different alkyl ester would yield substantially lower systemic exposure.
- [1] Valiveti S, Hammell DC, Paudel KS, Hamad MO, Crooks PA, Stinchcomb AL. In vivo evaluation of 3-O-alkyl ester transdermal prodrugs of naltrexone in hairless guinea pigs. J Control Release. 2005;102(2):509-520. doi:10.1016/j.jconrel.2004.10.005 View Source
